molecular formula C13H15FN4O2S B12129293 Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12129293
M. Wt: 310.35 g/mol
InChI Key: NOIMPCHNADQSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Thioester Formation: The final step involves the formation of the thioester linkage through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Flufenacet: A selective herbicide with a similar triazole structure.

    Rosuvastatin: A cholesterol-lowering drug that also contains a fluorophenyl group.

Uniqueness

Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C13H15FN4O2S

Molecular Weight

310.35 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C13H15FN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-3-5-10(14)6-4-9/h3-6,8H,7,15H2,1-2H3

InChI Key

NOIMPCHNADQSPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.